N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine
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Overview
Description
N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine is a complex organic compound characterized by the presence of dichlorophenyl and dimethoxy-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine typically involves the condensation of 2,4-dichloroaniline with 4,5-dimethoxy-2-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro and quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-1-(4,5-dimethoxyphenyl)methanimine
- N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)ethanimine
Uniqueness
N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine is unique due to the presence of both dichlorophenyl and dimethoxy-nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5375-38-2 |
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Molecular Formula |
C15H12Cl2N2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4,5-dimethoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-22-14-5-9(13(19(20)21)7-15(14)23-2)8-18-12-4-3-10(16)6-11(12)17/h3-8H,1-2H3 |
InChI Key |
ZNTWYRFZTBMIBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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